7-chloro-2,3-dimethyl-1H-indole
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Overview
Description
7-Chloro-2,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2,3-dimethyl-1H-indole typically involves the chlorination of 2,3-dimethylindole. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the chloro group at the desired position . The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Scientific Research Applications
7-Chloro-2,3-dimethyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-2,3-dimethyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
2,3-Dimethylindole: Lacks the chloro group, resulting in different chemical and biological properties.
7-Bromo-2,3-dimethyl-1H-indole: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
7-Chloroindole:
Uniqueness: 7-Chloro-2,3-dimethyl-1H-indole is unique due to the presence of both chloro and methyl groups, which enhance its chemical stability and biological activity. This combination of substituents makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-chloro-2,3-dimethyl-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN/c1-6-7(2)12-10-8(6)4-3-5-9(10)11/h3-5,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNRPMSUPREZGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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